REACTION_CXSMILES
|
[NH2:1][NH2:2].O.[C:4]([CH:7]([CH2:12][CH2:13][CH3:14])[CH2:8][C:9](O)=[O:10])(=O)[CH3:5]>CCO>[CH3:5][C:4]1[CH:7]([CH2:12][CH2:13][CH3:14])[CH2:8][C:9](=[O:10])[NH:1][N:2]=1 |f:0.1|
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Name
|
|
Quantity
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6.94 mL
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Type
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reactant
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Smiles
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NN.O
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Name
|
|
Quantity
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18.8 g
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Type
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reactant
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Smiles
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C(C)(=O)C(CC(=O)O)CCC
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Name
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|
Quantity
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150 mL
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Type
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solvent
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Smiles
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CCO
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Control Type
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UNSPECIFIED
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Setpoint
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85 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent is removed in vacuo and water (100 ml) and EtOAc (100 ml)
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Type
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ADDITION
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Details
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are added to the residue
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Type
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CUSTOM
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Details
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The layers are separated
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Type
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EXTRACTION
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Details
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the aqueous layer is extracted with EtOAc (3×100ml)
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Type
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WASH
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Details
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The combined extracts are washed with brine (150 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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dried (Na2SO4)
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Type
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CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
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Smiles
|
CC=1C(CC(NN1)=O)CCC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |